molecular formula C9H8ClNO B12873082 2-Chloro-4-ethylbenzo[d]oxazole

2-Chloro-4-ethylbenzo[d]oxazole

Cat. No.: B12873082
M. Wt: 181.62 g/mol
InChI Key: CTNKLVYASIAWDJ-UHFFFAOYSA-N
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Description

2-Chloro-4-ethylbenzo[d]oxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to an oxazole ring, with a chlorine atom at the 2-position and an ethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate chlorinating agents. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions, followed by chlorination using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs continuous flow processes to ensure high yield and purity. The use of nanocatalysts and metal catalysts has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-Chloro-4-ethylbenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication process .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzoxazole
  • 4-Ethylbenzoxazole
  • 2-Chloro-5-methylbenzoxazole

Uniqueness

2-Chloro-4-ethylbenzo[d]oxazole is unique due to the presence of both a chlorine atom and an ethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to other benzoxazole derivatives, it may exhibit distinct pharmacological properties and higher potency in certain applications .

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

2-chloro-4-ethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8ClNO/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3

InChI Key

CTNKLVYASIAWDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)OC(=N2)Cl

Origin of Product

United States

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